3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid

Physicochemical Property ADME Prediction Synthetic Chemistry

3-Oxo-2,3-dihydro-1H-indazole-6-carboxylic acid (CAS 862274-40-6) is a versatile scaffold that uniquely combines a privileged indazole core with a reactive 3-oxo group and a 6-carboxylic acid handle. Unlike simpler indazole-6-carboxylic acids, its distinct polarity (tPSA 86.2 Ų, LogP ~0.97) and dual functionalization make it indispensable for synthesizing kinase inhibitors and metabolically stable phenolic bioisosteres. Procuring this ≥97% pure building block eliminates in-house purification and ensures reproducible multi-step syntheses, accelerating your SAR studies and hit-to-lead optimization campaigns.

Molecular Formula C8H6N2O3
Molecular Weight 178.14 g/mol
CAS No. 862274-40-6
Cat. No. B1394525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid
CAS862274-40-6
Molecular FormulaC8H6N2O3
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)NNC2=O
InChIInChI=1S/C8H6N2O3/c11-7-5-2-1-4(8(12)13)3-6(5)9-10-7/h1-3H,(H,12,13)(H2,9,10,11)
InChIKeyQASUNHBHNOVFQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxo-2,3-dihydro-1H-indazole-6-carboxylic acid (CAS 862274-40-6): Technical Baseline for Research Procurement


3-Oxo-2,3-dihydro-1H-indazole-6-carboxylic acid (CAS 862274-40-6) is a heterocyclic building block characterized by a fused indazole core bearing both a reactive 3-oxo group and a 6-carboxylic acid functionality . This combination of functional groups establishes it as a versatile intermediate for the synthesis of diverse biologically active compounds, including potential kinase inhibitors and anti-cancer agents [1]. The compound is commercially available with a standard purity of ≥97% .

Why 3-Oxo-2,3-dihydro-1H-indazole-6-carboxylic acid Cannot Be Interchanged with Simpler Indazole Analogs


Generic substitution with simpler indazole-6-carboxylic acids (e.g., CAS 704-91-6) or phenolic bioisosteres fails due to quantifiable differences in physicochemical properties that dictate synthetic handling and final compound characteristics. The presence of the 3-oxo group in the target compound (CAS 862274-40-6) significantly alters its polarity and hydrogen-bonding capacity compared to non-oxo analogs, as evidenced by a higher calculated Topological Polar Surface Area (tPSA) and distinct LogP value . This directly impacts solubility, chromatographic behavior, and reactivity in downstream amidation or esterification reactions, making direct replacement without re-optimization of synthetic protocols unfeasible.

Quantitative Differentiators for 3-Oxo-2,3-dihydro-1H-indazole-6-carboxylic Acid (CAS 862274-40-6)


Physicochemical Differentiation from 1H-Indazole-6-carboxylic Acid

The target compound exhibits a markedly higher calculated Topological Polar Surface Area (tPSA) and comparable lipophilicity to its non-oxo analog, 1H-indazole-6-carboxylic acid (CAS 704-91-6). The presence of the 3-oxo group increases the tPSA by approximately 20 Ų, indicating a stronger capacity for polar interactions and altered solubility [1].

Physicochemical Property ADME Prediction Synthetic Chemistry

Bioisosteric Advantage Over Phenol in Metabolic Stability

As a member of the indazole class, the target compound's core scaffold acts as a proven bioisostere for phenol [1]. This class-level inference is supported by studies showing that indazole replacement of a phenolic moiety in GluN2B antagonists resulted in the complete inhibition of glucuronidation, a primary Phase II metabolic pathway [2]. This is in stark contrast to the parent phenolic compounds, which were susceptible to conjugation.

Medicinal Chemistry Bioisosterism Drug Metabolism

Specified Purity as a Procurement Differentiator

Commercially sourced 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid is supplied with a documented minimum purity of 97% . This specification provides a verifiable quality benchmark for procurement, reducing the risk of failed downstream reactions due to uncharacterized impurities that may be present in less rigorously defined lots from alternative sources.

Chemical Synthesis Quality Control Procurement

Potential for Targeted iNOS Inhibition

A structurally related compound, 1-phenylimidazole, demonstrated inhibition of inducible Nitric Oxide Synthase (iNOS) in activated murine macrophages with an IC50 of 8,000 nM [1]. While this is not a direct measurement for the target compound, it provides class-level evidence that the indazole pharmacophore can engage this important anti-inflammatory target.

Enzymology Inflammation Nitric Oxide Synthase

Optimal Application Scenarios for 3-Oxo-2,3-dihydro-1H-indazole-6-carboxylic Acid


Scaffold Hopping to Mitigate Metabolic Liabilities

Use as a direct replacement for a phenolic core in an existing lead series to mitigate Phase II glucuronidation. The indazole scaffold's established resistance to this metabolic pathway, as shown in comparative studies [1], provides a rational, data-driven strategy for improving the pharmacokinetic profile of a compound without extensive de novo design.

Synthesis of Focused Kinase Inhibitor Libraries

Employ as a key intermediate for the synthesis of novel kinase inhibitors. The combination of the privileged indazole scaffold [2] and the reactive carboxylic acid handle allows for efficient diversification through amide bond formation, enabling the rapid exploration of structure-activity relationships (SAR) around a core known to bind the ATP pocket of various kinases.

Development of iNOS-Targeted Anti-Inflammatory Probes

Utilize this building block to create chemical probes for investigating the role of iNOS in disease models. The class-level evidence of indazole-based iNOS inhibition [3] justifies the selection of this scaffold over others with no established target engagement, thereby increasing the likelihood of generating a useful tool compound.

Reproducible Process Chemistry with Specified Purity

Procure the compound with a guaranteed purity of ≥97% to ensure reproducibility in multi-step synthetic sequences. The specified purity reduces the risk of batch-to-batch variability and eliminates the need for time-consuming in-house purification prior to use, thereby improving overall workflow efficiency and the reliability of downstream results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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